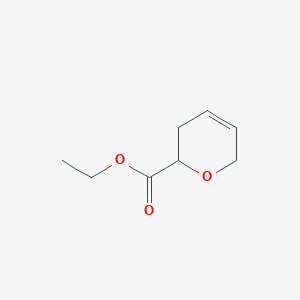
Ethyl 3,6-dihydro-2H-pyran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,6-dihydro-2H-pyran-2-carboxylate is a chemical compound belonging to the class of pyran derivatives Pyrans are six-membered oxygen-containing heterocycles that have garnered significant interest due to their diverse biological and pharmaceutical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,6-dihydro-2H-pyran-2-carboxylate typically involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions. Common catalysts used in these reactions include nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts . The reaction conditions are designed to be efficient, cost-effective, and environmentally friendly, often employing one-pot reactions to streamline the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions (MCRs) due to their high efficiency and atom economy. These methods are advantageous for producing significant quantities of the compound while minimizing waste and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the pyran ring, which can interact with different reagents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the compound to yield alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of various substituted pyran derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted pyran derivatives with different functional groups.
Scientific Research Applications
Ethyl 3,6-dihydro-2H-pyran-2-carboxylate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways and interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3,6-dihydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways within biological systems . The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. These interactions can influence cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Ethyl 3,6-dihydro-2H-pyran-2-carboxylate can be compared with other similar compounds, such as 3,4-dihydro-2H-pyran and 2-methyl-5,6-dihydro-2H-pyran . While these compounds share a similar pyran ring structure, they differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity.
3,4-Dihydro-2H-pyran: This compound is used in various synthetic applications and can undergo similar reactions as this compound.
2-Methyl-5,6-dihydro-2H-pyran:
Properties
IUPAC Name |
ethyl 3,6-dihydro-2H-pyran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-10-8(9)7-5-3-4-6-11-7/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSGIRALGRTDAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC=CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














